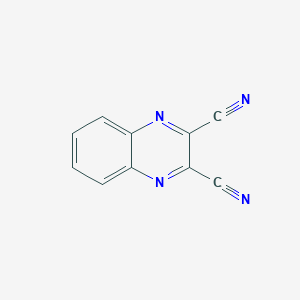

quinoxaline-2,3-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4N4/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFPGENYYFVBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303741 | |

| Record name | 2,3-Dicyanoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17132-92-2 | |

| Record name | 2,3-Quinoxalinedicarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dicyanoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile from Diaminomaleonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dibenzo[f,h]quinoxaline-2,3-dicarbonitrile, a compound of significant interest in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the condensation reaction between diaminomaleonitrile (DAMN) and phenanthrene-9,10-dione. This document will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for reaction optimization. Furthermore, it will touch upon the characterization of the final product and its potential applications, particularly in the realm of drug development. This guide is intended to be a practical resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents and functional materials.[1] Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has positioned them as a focal point in medicinal chemistry and drug discovery.[2][3] The dibenzo[f,h]this compound molecule, in particular, represents a structurally complex and synthetically challenging target with potential applications stemming from its extended aromatic system and reactive nitrile functionalities. The synthesis of such compounds is a key step in the exploration of new chemical entities for various therapeutic areas.[4]

The classical and most widely employed method for the synthesis of the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][5] This approach is valued for its reliability and the commercial availability of a wide range of starting materials. This guide will focus on a specific application of this reaction: the synthesis of dibenzo[f,h]this compound from diaminomaleonitrile and phenanthrene-9,10-dione.

Chemical Principles and Reaction Mechanism

The synthesis of dibenzo[f,h]this compound proceeds via a condensation reaction between the two primary reactants: diaminomaleonitrile (DAMN) and phenanthrene-9,10-dione.

-

Diaminomaleonitrile (DAMN): A tetramer of hydrogen cyanide, DAMN is a versatile reagent in organic chemistry.[6] It serves as the diamine component in this reaction, providing the two nitrogen atoms that will form the pyrazine ring of the quinoxaline system.

-

Phenanthrene-9,10-dione: This ortho-quinone, derived from the polycyclic aromatic hydrocarbon phenanthrene, acts as the 1,2-dicarbonyl component.[7][8] Its rigid, planar structure is incorporated into the final product, forming the dibenzo[f,h] portion of the quinoxaline.

The reaction mechanism is a classic example of a condensation reaction to form a heterocyclic system. The nucleophilic amino groups of diaminomaleonitrile attack the electrophilic carbonyl carbons of phenanthrene-9,10-dione. This is followed by a dehydration step to form the stable, aromatic quinoxaline ring.

Caption: Reaction workflow for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of dibenzo[f,h]this compound.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Diaminomaleonitrile (DAMN) | C₄H₄N₄ | 108.09 | 1187-42-4 | Brown crystalline powder.[9] Sensitive to prolonged air exposure.[9] |

| Phenanthrene-9,10-dione | C₁₄H₈O₂ | 208.22 | 84-11-7 | Orange-red solid.[10] Water-insoluble.[7] |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Corrosive, colorless liquid. Serves as the reaction solvent and catalyst. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Used for washing and recrystallization. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Used for washing the product. |

Safety Precautions

-

Diaminomaleonitrile (DAMN): Toxic if swallowed, and may be harmful in contact with skin or if inhaled.[11] It may be partially metabolized to cyanide in the body.[12][13] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13] Have a cyanide antidote kit readily available when working with cyanide compounds.[12]

-

Phenanthrene-9,10-dione: May cause skin and eye irritation.[7] Handle with appropriate PPE.

-

Glacial Acetic Acid: Corrosive and can cause severe burns. Handle with extreme care in a fume hood.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diaminomaleonitrile (1.08 g, 10 mmol).

-

Addition of Reactants: To the flask, add phenanthrene-9,10-dione (2.08 g, 10 mmol) and glacial acetic acid (30 mL).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 118 °C) with continuous stirring for 4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed sequentially with deionized water and cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: The purified product is dried in a vacuum oven at 60 °C to a constant weight.

Caption: Step-by-step synthesis workflow.

Optimization and Troubleshooting

Optimizing the reaction conditions is crucial for achieving high yields and purity of the final product.

| Parameter | Effect on Reaction | Optimization Strategy |

| Reaction Time | Insufficient time leads to incomplete reaction. Prolonged time may lead to side product formation. | Monitor the reaction by TLC to determine the optimal time for completion. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to decomposition or side reactions. | Refluxing in glacial acetic acid provides a stable and effective temperature. |

| Solvent | The solvent not only dissolves the reactants but can also act as a catalyst. | Glacial acetic acid is an excellent choice as it is both a solvent and an acid catalyst. |

| Purity of Reactants | Impurities in the starting materials can interfere with the reaction and lead to lower yields and impure products. | Use high-purity starting materials. Recrystallize if necessary.[14] |

Common Troubleshooting:

-

Low Yield: This could be due to incomplete reaction, loss of product during workup, or impure starting materials.[14] Ensure the reaction goes to completion and optimize the purification steps to minimize loss.

-

Impure Product: The presence of colored impurities may indicate oxidation of the diamine starting material.[14] Running the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.[14] Recrystallization is an effective method for purification.[14]

Characterization of Dibenzo[f,h]this compound

The structure and purity of the synthesized dibenzo[f,h]this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule by identifying the different types of protons and carbons and their connectivity.

-

Mass Spectrometry (MS): This technique will determine the molecular weight of the compound, confirming the expected molecular formula of C₁₈H₈N₄.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic peak for the nitrile (C≡N) functional group.

Applications in Drug Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[2] Quinoxaline derivatives have been investigated for their potential as:

-

Anticancer Agents: Many quinoxaline derivatives have shown potent anticancer activity by inhibiting key signaling pathways involved in cancer cell proliferation.[1][16]

-

Antimicrobial Agents: The quinoxaline core is present in several compounds with antibacterial, antifungal, and antiviral properties.[2][17]

-

Antiviral Agents: Research has indicated the potential of quinoxaline derivatives as antiviral drugs, including against respiratory pathogens.[4]

The dicyano functionality in dibenzo[f,h]this compound offers a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening.

Conclusion

The synthesis of dibenzo[f,h]this compound from diaminomaleonitrile and phenanthrene-9,10-dione is a robust and reliable method for accessing this complex heterocyclic system. This guide has provided a detailed protocol, along with insights into reaction optimization and the significance of the quinoxaline scaffold in drug discovery. By understanding the underlying chemical principles and adhering to best practices in the laboratory, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diaminomaleonitrile, 98%. Retrieved from [Link]

- Chem-Supply. (n.d.). Diaminomaleonitrile MSDS. Retrieved from a reliable chemical supplier's website.

-

National Center for Biotechnology Information. (n.d.). Diaminomaleonitrile. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9,10-Phenanthrenedione. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenanthrenequinone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 9,10-Phenanthrenedione (CAS 84-11-7). Retrieved from [Link]

- BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. Retrieved from a relevant BenchChem technical guide.

- BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Retrieved from a relevant BenchChem technical guide.

-

National Institutes of Health. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

- Thieme. (n.d.). Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Science of Synthesis.

- BenchChem. (2025). Synthesis of Novel Quinoxaline Compounds: Application Notes and Protocols. Retrieved from a relevant BenchChem technical guide.

-

National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

National Center for Biotechnology Information. (n.d.). 2,3-Dicyanodibenzo(f,h)quinoxaline. PubChem Compound Database. Retrieved from [Link]

- El-Kashef, H. S., et al. (n.d.). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-d]pyrimidines and pyrrolo[3,4-b]quinoxalines. Journal of Chemical Research.

-

PubMed. (n.d.). Highly efficient synthesis of quinoxaline derivatives from 1,2-benzenediamine and α-aminoxylated 1,3-dicarbonyl compounds. Retrieved from [Link]

- Ghosh, P., & Mandal, A. (2011). Green and selective protocol for the synthesis of quinoxalines. Advances in Applied Science Research, 2(1), 255-260.

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

- ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Request PDF.

- Birajdar, S. S., et al. (2022). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.

-

PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

- ResearchGate. (2025, August 6).

- BenchChem. (n.d.). The Synthesis of Quinoxaline-2,3-diones: A Comprehensive Technical Guide. Retrieved from a relevant BenchChem technical guide.

-

PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

-

MDPI. (2022, September 22). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. Retrieved from [Link]

- Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. Arkivoc.

-

MDPI. (n.d.). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Retrieved from [Link]

- International Journal of Pharmaceutical Research and Development. (2024). Quinoxaline: Synthetic and pharmacological perspectives.

-

PubMed. (1999, June). [Study on Syntheses and Spectroscopic Property of Complexes of quinoxaline-2,3-dicarboxamide With Transition Metals]. Retrieved from [Link]

- Journal of the Chemical Society C. (n.d.). Novel routes to pyrazino[2,3-b]quinoxalines.

- ResearchGate. (2025, October 16). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach.

- Mol-Instincts. (2025, May 20). 2-methylindolizino[2,3-b]quinoxaline-12,12(12aH)-dicarbonitrile.

- ResearchGate. (2025, August 6). Green synthesis of quinoxaline and substituted quinoxalines.

- MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.

- NIST. (n.d.). Quinoxaline, 2,3-diphenyl-. NIST WebBook.

- ResearchGate. (2025, August 6).

- Chemistry Stack Exchange. (2017, June 25). Reaction mechanism for the synthesis of 9,10-phenanthrenequinone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. mdpi.com [mdpi.com]

- 7. Phenanthrenequinone - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. guidechem.com [guidechem.com]

- 10. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Diaminomaleonitrile(1187-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2,3-Dicyanodibenzo(f,h)quinoxaline | C18H8N4 | CID 143273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Properties of Quinoxaline-2,3-dicarbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Quinoxaline-2,3-dicarbonitrile stands as a pivotal scaffold in contemporary medicinal chemistry and materials science. Its unique electronic and structural features, conferred by the fusion of a benzene ring with a dicyanopyrazine moiety, give rise to a rich spectroscopic profile that is intimately linked to its chemical reactivity and potential applications. This technical guide provides a comprehensive exploration of the spectroscopic properties of this compound, offering field-proven insights into the causality behind its spectral behavior. We will delve into the core techniques of UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, presenting detailed experimental protocols and data interpretation. This document is designed to serve as a practical resource for researchers actively engaged in the synthesis, characterization, and application of this versatile heterocyclic compound.

Introduction: The Significance of the Quinoxaline Core

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The quinoxaline framework is a key structural component in numerous therapeutic agents and functional materials. The addition of two nitrile groups at the 2 and 3 positions of the quinoxaline ring system creates this compound, a molecule with distinct electronic characteristics. The strong electron-withdrawing nature of the nitrile groups significantly influences the photophysical and electrochemical properties of the quinoxaline core, making it a valuable building block in the design of novel pharmaceuticals and advanced materials.[2]

The facile synthesis of quinoxaline derivatives, typically through the condensation of o-phenylenediamines with α-dicarbonyl compounds, allows for extensive structural modifications, enabling the fine-tuning of their spectroscopic and biological profiles.[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction between o-phenylenediamine and diaminomaleonitrile (DAMN) in the presence of an oxidizing agent. This approach provides a direct route to the desired product.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of DAMN: To the stirred solution, add diaminomaleonitrile (1 equivalent).

-

Oxidation: Introduce an oxidizing agent, for example, lead(IV) acetate, portion-wise to the reaction mixture. The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Synthesis of this compound.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by multiple absorption bands in the UV region, arising from π-π* and n-π* electronic transitions within the aromatic system. The precise positions and intensities of these bands are sensitive to the solvent environment.

The absorption spectra of quinoxaline derivatives typically exhibit several maxima.[4][5] For the parent quinoxaline, absorption bands are observed in the UV region. The introduction of the dicarbonitrile groups is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system and the electron-withdrawing nature of the nitrile groups.

Data Presentation: UV-Vis Absorption of Quinoxaline Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 2,3-Diphenylquinoxaline | Chloroform | ~350, ~415, ~448 | [4] |

| 2,3-Di(thiophen-2-yl)quinoxaline | Chloroform | ~400-450 | [4] |

| Quinoxaline | Ethanol | ~315 | [1] |

Solvatochromism

Quinoxaline derivatives often exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent.[6] This phenomenon arises from differential stabilization of the ground and excited states by the solvent molecules. For this compound, a positive solvatochromism is anticipated, where the absorption maxima shift to longer wavelengths in more polar solvents. This is due to the increased stabilization of the more polar excited state in a polar solvent environment.

Fluorescence Spectroscopy

Many quinoxaline derivatives are fluorescent, and their emission properties are highly dependent on their molecular structure and environment.[7][8] The fluorescence of this compound is expected to be influenced by the electron-withdrawing nitrile groups, which can modulate the energy of the excited state and influence the fluorescence quantum yield.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of this compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the longest wavelength absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Data Acquisition: Record the emission spectrum over a suitable wavelength range.

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Caption: Jablonski diagram illustrating electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of quinoxaline derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the benzene ring. Due to the symmetry of the molecule, two sets of chemically equivalent protons are anticipated, resulting in two multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the quaternary carbons of the pyrazine ring, the nitrile carbons, and the carbons of the benzene ring. The chemical shifts of the nitrile carbons (C≡N) are typically found in the range of δ 110-125 ppm. The carbons of the quinoxaline core will appear in the aromatic region (δ 120-160 ppm).[6]

Data Presentation: Representative ¹³C NMR Chemical Shifts for Quinoxaline Derivatives

| Carbon Position | Representative Chemical Shift (δ, ppm) | Reference |

| C2, C3 | 152-154 | |

| Aromatic CH | 128-132 | |

| Quaternary Aromatic C | 138-142 |

Note: The table provides representative chemical shift ranges for substituted quinoxalines. Specific assignments for this compound will require detailed 2D NMR experiments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibration of the nitrile group.

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretching | 2220 - 2260 | Strong |

| C=N (in pyrazine ring) | Stretching | 1620 - 1680 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Aromatic) | Out-of-plane bending | 750 - 900 | Strong |

The most prominent and diagnostic peak in the IR spectrum of this compound will be the strong absorption band corresponding to the C≡N stretch.[9] The presence of this band provides definitive evidence for the nitrile functional groups. The aromatic C-H stretching and bending vibrations, as well as the C=C and C=N stretching vibrations of the heterocyclic ring, will also be present, providing a complete fingerprint of the molecule.[9][10]

Applications in Drug Development and Materials Science

The unique spectroscopic and electronic properties of this compound make it a highly attractive scaffold for various applications:

-

Drug Discovery: Quinoxaline derivatives are known to possess a wide range of biological activities.[2] The dicarbonitrile derivative can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Fluorescent Probes: The fluorescence properties of the quinoxaline core can be exploited in the development of chemosensors and bio-imaging agents.[7]

-

Organic Electronics: The electron-accepting nature of the dicyanopyrazine unit makes this compound a promising building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties of this compound. Through a detailed examination of its UV-Vis absorption, fluorescence, NMR, and IR spectra, we have elucidated the key structural and electronic features that govern its behavior. The experimental protocols and data interpretation presented herein are intended to equip researchers with the necessary tools to confidently synthesize, characterize, and utilize this important heterocyclic compound in their scientific endeavors. The continued exploration of this compound and its derivatives holds immense promise for the advancement of medicinal chemistry and materials science.

References

-

PubChem. Quinoxaline. National Center for Biotechnology Information.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

Morressier. (2017). Synthesis and photophysical studies of solvatochromic compounds containing fluorene-quinoxaline donor-acceptor chromophores.

-

UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4.

-

Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths.

- SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. IJRAR, 5(4).

- A convenient way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. PMC, NIH.

- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 11, 83-91.

-

Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as.

- The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. PubMed.

- Huillet, F. D.

-

ChemicalBook. Quinoxaline(91-19-0) 13C NMR spectrum.

-

13C-NMR of compound 5.

-

ChemicalBook. Quinoxaline(91-19-0) 1H NMR spectrum.

-

NIST. Quinoxaline, 2,3-diphenyl-.

- (PDF) Synthesis, characterization and antibacterial evaluation of few 2, 3-substituted quinoxalines.

-

(A) UV‐Vis absorption and (B) emission spectra of the three... - ResearchGate.

- The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline.

- STUDIES ON HETEROCYCLICS - Part I.

-

FTIR analysis of the quinoxaline compound.

- Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253.

- Green Hydrothermal Synthesis of Fluorescent 2,3‐ Diarylquinoxalines and Large‐Scale Computational Comparison to Existing Altern

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed.

-

FTIR of Quinoxaline-2,3-dione in KBr disc.

-

2,3-Diphenylquinoxaline - Optional[FTIR] - Spectrum - SpectraBase.

- Synthesis and fluorescent properties of quinoxaline derived ionic liquids.

- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradi

-

Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.

Sources

- 1. pjsir.org [pjsir.org]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scialert.net [scialert.net]

- 10. researchgate.net [researchgate.net]

Foreword: Navigating the Known and the Inferred in Molecular Crystallography

An In-Depth Technical Guide to the Crystal Structure of Quinoxaline-2,3-dicarbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its rigid, planar structure and rich electronic properties make it a privileged pharmacophore for interacting with biological targets.[3] The specific derivative, this compound, which incorporates potent hydrogen bond accepting nitrile groups, represents a molecule of significant interest for rational drug design.

A definitive analysis of a molecule's biological potential is intrinsically linked to its three-dimensional structure, which is most unambiguously determined through single-crystal X-ray diffraction. This guide provides a comprehensive technical framework for the synthesis, crystallization, and structural analysis of this compound.

It is important to note that as of the latest literature review, a complete, publicly deposited crystal structure for this compound (CAS 17132-92-2) is not available. This is not an uncommon scenario in chemical research. Therefore, this guide will adopt a robust and scientifically sound approach: we will detail the established methodologies for its synthesis and crystallization and then leverage crystallographic data from a closely related, structurally characterized analogue—dibenzo[f,h]this compound—to illustrate the principles of structural analysis.[4] This approach provides a foundational understanding of the key structural features one would anticipate and establishes a clear roadmap for future empirical studies.

Part 1: Synthesis and Crystallization of this compound

The most prevalent and efficient method for synthesizing the quinoxaline core is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] For the target molecule, the logical precursors are o-phenylenediamine and a reactive equivalent of dicyanoacetylene, such as diaminomaleonitrile, which can readily cyclize.

Experimental Protocol: Synthesis

This protocol describes a reliable method for the synthesis of this compound.

Objective: To synthesize this compound via condensation.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Diaminomaleonitrile (1.0 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol

-

Activated Charcoal

-

Diatomaceous Earth

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (1.0 eq).

-

Dissolution: Add glacial acetic acid (approx. 10 mL per gram of diamine) to the flask. Stir until the diamine is fully dissolved.

-

Reagent Addition: Slowly add diaminomaleonitrile (1.0 eq) to the solution. The addition should be portion-wise to control any potential exotherm.

-

Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

-

Isolation: After completion, allow the mixture to cool to room temperature. A precipitate should form. Cool further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the crude product by vacuum filtration, washing the solid with cold ethanol to remove residual acetic acid.

-

Purification (Recrystallization):

-

Transfer the crude solid to a fresh flask. Add a minimal amount of hot ethanol to dissolve the product completely.

-

Add a small amount of activated charcoal to decolorize the solution and heat briefly.

-

Filter the hot solution through a pad of diatomaceous earth to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

-

Causality and Trustworthiness: Acetic acid serves as both the solvent and the necessary acid catalyst to activate the carbonyl groups (or their imine equivalents from diaminomaleonitrile) for nucleophilic attack by the diamine. Hot filtration through diatomaceous earth is a self-validating step that ensures complete removal of activated charcoal, preventing contamination of the final crystals. Monitoring by TLC ensures the reaction is driven to completion, maximizing yield and purity.

Experimental Protocol: Single Crystal Growth

The growth of high-quality single crystals is the rate-limiting step in X-ray crystallography.[7] The following protocol outlines a standard method for obtaining diffraction-quality crystals.

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Method: Slow Evaporation

-

Solvent Selection: Prepare several saturated solutions of the purified product in different analytical-grade solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane). The ideal solvent is one in which the compound is moderately soluble.

-

Preparation: In small, clean vials, dissolve the compound in the chosen solvent with gentle warming to ensure saturation.

-

Filtration: Filter each solution through a syringe filter (0.22 µm) into a clean vial to remove any microscopic dust or particulate matter which could act as unwanted nucleation sites.

-

Crystallization: Cover the vials with a cap that is pierced with a needle or with parafilm containing a few pinholes. This allows for slow evaporation of the solvent.

-

Incubation: Place the vials in a vibration-free environment (e.g., a desiccator in a quiet part of the lab) at constant room temperature.

-

Monitoring: Observe the vials daily. Crystals should appear over a period of several days to two weeks. Once well-formed crystals of sufficient size (~0.1-0.3 mm) are observed, they can be carefully harvested for analysis.

Causality and Trustworthiness: Slow evaporation is chosen to allow the molecules sufficient time to arrange themselves into a highly ordered, single-crystal lattice, minimizing defects. Filtering the solution is a critical, self-validating step to ensure that crystallization occurs homogeneously from the solution rather than heterogeneously on dust particles, which leads to poorly formed or polycrystalline material.

Part 2: The Workflow of Single-Crystal X-ray Diffraction

The determination of a molecular structure from a single crystal is a systematic process. It involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The workflow is a self-validating system where the quality of the data and the final refined structure are continuously assessed.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Part 3: Structural Analysis of a Dicarbonitrile Quinoxaline Analogue

As the crystal structure of this compound is not publicly available, we will examine the deposited structure of dibenzo[f,h]this compound (CCDC Number: 227467) to illustrate the core structural features.[4] This analogue shares the critical dinitrile-substituted pyrazine ring, providing valuable insights into bond lengths, planarity, and intermolecular interactions driven by the nitrile groups.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for the analogue compound. This data forms the empirical foundation for all subsequent structural discussion.

| Parameter | Dibenzo[f,h]this compound[4] |

| Formula | C₁₈H₈N₄ |

| Molecular Weight | 280.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.86 |

| b (Å) | 20.45 |

| c (Å) | 8.13 |

| α (°) | 90 |

| β (°) | 100.3 |

| γ (°) | 90 |

| Volume (ų) | 631.4 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.47 |

Molecular Geometry Insights

The core quinoxaline system in the analogue is, as expected, highly planar. This planarity is a key feature for many of its biological activities, such as potential DNA intercalation. The C≡N bond lengths of the nitrile groups are consistent with typical triple bonds, and these groups lie coplanar with the pyrazine ring. For this compound itself, one would predict a similar planar geometry, which is crucial for its interaction with flat hydrophobic pockets in protein targets.

Supramolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. Their arrangement, or crystal packing, is dictated by intermolecular forces. For dinitrile derivatives, C-H···N interactions and π-π stacking are the dominant forces. In the analogue structure, the molecules arrange in a herringbone pattern, driven by π-stacking between the extended aromatic systems. The nitrile nitrogen atoms act as weak hydrogen bond acceptors, interacting with aromatic C-H donors on adjacent molecules. This creates a robust, three-dimensional network. Understanding these packing motifs is critical in drug development, as different packing arrangements (polymorphs) can drastically alter a drug's solubility and bioavailability.

Caption: Dominant intermolecular interactions in quinoxaline packing.

Part 4: The Imperative of Polymorphism Screening

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, while chemically identical, can have distinct physical properties, including melting point, solubility, and dissolution rate. For a drug candidate, an undesired polymorphic transformation can lead to a loss of efficacy or unpredictable bioavailability. Therefore, a comprehensive polymorphism screen is a non-negotiable, self-validating step in drug development.

Experimental Protocol: Polymorphism Screen

Objective: To identify all accessible crystalline forms of this compound and assess their stability.

Methodology:

-

Solvent Crystallization: Recrystallize the compound from a wide range of solvents (~20-30) with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Thermal Analysis: Analyze each crystalline form obtained using Differential Scanning Calorimetry (DSC) to identify melting points and detect any phase transitions upon heating.

-

Structural Characterization: Analyze each form by Powder X-ray Diffraction (PXRD). The PXRD pattern is a unique fingerprint for each crystalline form.

-

Slurry Conversion: Stir mixtures of different polymorphs in a solvent at a set temperature. The less stable form will dissolve and recrystallize as the more stable form over time. This helps establish the thermodynamic stability relationship between forms.

-

Data Analysis: Correlate the data from DSC, PXRD, and slurry experiments to create a complete picture of the polymorphic landscape of the compound.

Caption: Workflow for a comprehensive polymorphism screening study.

Part 5: Conclusion and Future Directions

This guide has outlined the essential theoretical and practical framework for understanding the crystal structure of this compound. While a definitive structure remains to be determined, the principles of synthesis, crystallization, and structural analysis presented here provide a clear and robust pathway for its elucidation. The analysis of a close structural analogue highlights the key features—planarity, π-stacking, and hydrogen bonding—that are critical to the molecule's function. For drug development professionals, the imperative is clear: a thorough understanding of the solid state, including a comprehensive polymorphism screen, is fundamental to translating a promising molecule like this compound into a safe and effective therapeutic agent. The protocols and workflows detailed herein represent the current best practices for achieving this goal.

References

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

PubChem. (n.d.). 2,3-Dicyanodibenzo(f,h)quinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Quinoxalinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-methylindolizino[2,3-b]quinoxaline-12,12(12aH)-dicarbonitrile. Retrieved from [Link]

-

IJRAR. (2019). Synthesis and Characterization of Quinoxalines & Their Antimicrobial Study. International Journal of Research and Analytical Reviews, 6(1). [Link]

-

Ali, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(15), 4475. [Link]

-

Al-Ostath, A., et al. (2023). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of Biomolecular Structure and Dynamics. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. Retrieved from [Link]

-

Rafeeq, I., & Alami, M. (2023). Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives. ResearchGate. [Link]

-

Martínez-Amezaga, M., et al. (2022). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 27(21), 7268. [Link]

-

ResearchGate. (n.d.). 5-Nitro-2,3-bis(2-pyridyl)quinoxaline. Retrieved from [Link]

-

Gruß, M., et al. (2023). Crystal structure of a 1:1 co-crystal of quabodepistat (OPC-167832) with 2,5-dihydroxybenzoic acid using microcrystal electron diffraction. IUCrData, 8(11). [Link]

-

Sharma, S., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Chemistry, 27(12), 1019-1040. [Link]

-

Ibrahim, H. S., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 729113. [Link]

-

RCSB PDB. (n.d.). 1GS8: Crystal structure of mutant D92N Alcaligenes xylosoxidans Nitrite Reductase. Retrieved from [Link]

-

Alfallous, K. A. (2016). Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Journal of Humanities and Applied Science, (29). [Link]

-

Kamitori, S., et al. (2003). Crystal Structure of Chartreusin Derivative A132. Carbohydrate Research, 338(14), 1523-5. [Link]

-

Tiekink, E. R. T. (2020). Crystal structure of bis[μ2-(pyrrolidine-1-carbodithioato-κS:κS,κS′)]-bis(triethylphosphine-κP)disilver(I), C22H46Ag2N2P2S4. ResearchGate. [Link]

-

Wang, D., et al. (2021). Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. Molecules, 26(7), 2038. [Link]

-

Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini Reviews in Medicinal Chemistry, 22(6), 927-948. [Link]

Sources

- 1. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dicyanodibenzo(f,h)quinoxaline | C18H8N4 | CID 143273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of chartreusin derivative A132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic and Photophysical Properties of Quinoxaline-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the core electronic and photophysical properties of quinoxaline-2,3-dicarbonitrile, a pivotal heterocyclic scaffold in materials science and medicinal chemistry. Moving beyond a mere recitation of facts, this document delves into the causal relationships between molecular structure and function, offering field-proven insights for researchers and developers.

Introduction: The Significance of the this compound Core

Quinoxaline, a fused bicyclic heteroaromatic system composed of a benzene ring and a pyrazine ring, serves as a versatile building block in the design of functional organic materials and pharmaceuticals. The introduction of two cyano groups at the 2 and 3 positions of the quinoxaline ring dramatically influences its electronic and photophysical characteristics. These strong electron-withdrawing groups lower the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), making this compound and its derivatives potent electron acceptors. This intrinsic electronic nature underpins their application in a diverse array of fields, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[1][2] Furthermore, the quinoxaline moiety is a key pharmacophore in numerous biologically active compounds, exhibiting a broad spectrum of therapeutic activities.

Synthesis of the this compound Scaffold

The primary and most robust method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This versatile reaction allows for the creation of a wide range of substituted quinoxalines with high yields. For the synthesis of this compound, a common precursor is diaminomaleonitrile (DAMN), which serves as the α-dicarbonyl equivalent.

Experimental Protocol: Synthesis of this compound

Materials:

-

o-Phenylenediamine

-

Diaminomaleonitrile (DAMN)

-

Glacial Acetic Acid

-

Ethanol

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve o-phenylenediamine in a minimal amount of glacial acetic acid.

-

Addition: To the stirred solution, add an equimolar amount of diaminomaleonitrile (DAMN).

-

Reflux: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon cooling, the product will precipitate from the solution.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold ethanol to remove any unreacted starting materials.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Acts as both a solvent and a catalyst, protonating one of the carbonyl groups of the DAMN equivalent, making it more susceptible to nucleophilic attack by the o-phenylenediamine.

-

Reflux: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-aromatization reactions.

-

Recrystallization: This purification step is crucial to remove any impurities and obtain a crystalline solid with well-defined photophysical properties.

Electronic Properties: A Deep Dive into the Frontier Molecular Orbitals

The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the two cyano groups. These groups significantly lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Diagram: Molecular Orbital Energy Levels

Caption: Estimated HOMO and LUMO energy levels for this compound.

Analysis of Electronic Characteristics:

-

Low-Lying LUMO: The potent electron-withdrawing cyano groups result in a low-lying LUMO energy level, typically in the range of -3.5 to -4.0 eV. This makes the molecule an excellent electron acceptor and facilitates efficient electron injection in electronic devices.

-

Deep HOMO: The HOMO level is also stabilized, residing at approximately -6.5 to -7.0 eV. This deep HOMO level contributes to the material's good air stability.

-

Wide Band Gap: The resulting HOMO-LUMO energy gap is relatively wide, which is consistent with its typically weak absorption in the visible region and its common use as a host material or electron transport layer in OLEDs.

Experimental Protocol: Cyclic Voltammetry for HOMO/LUMO Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique to experimentally determine the HOMO and LUMO energy levels of a molecule.

Workflow:

Caption: Workflow for determining HOMO/LUMO levels using cyclic voltammetry.

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Perform the cyclic voltammetry scan, sweeping the potential to both oxidative and reductive regimes.

-

Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the resulting voltammogram.

-

Calculation: Calculate the HOMO and LUMO energy levels using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

-

Trustworthiness of the Protocol: The use of an internal standard like ferrocene provides a self-validating system, as its redox potential is well-defined and serves as a reliable reference point for accurate determination of the HOMO and LUMO energy levels.

Photophysical Properties: Unraveling the Interaction with Light

The photophysical properties of this compound are intrinsically linked to its electronic structure. The presence of the cyano groups influences the absorption and emission characteristics, as well as the excited-state dynamics.

Absorption and Emission Spectra

This compound typically exhibits absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions within the aromatic system. The emission properties can be weak in solution at room temperature due to efficient non-radiative decay pathways. However, derivatization of the quinoxaline core can lead to highly fluorescent materials.

Table: Typical Photophysical Data for Quinoxaline Derivatives

| Derivative Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| Simple Phenyl Substituted | ~360-380 | ~420-450 | 5-20 |

| Donor-Acceptor Systems | ~400-500 | ~500-600 | 30-70 |

Note: Data is illustrative and can vary significantly with substitution and solvent.

Experimental Protocol: Steady-State and Time-Resolved Photoluminescence Spectroscopy

Workflow:

Caption: Workflow for characterizing photophysical properties.

Procedure:

-

Steady-State Spectroscopy:

-

Absorption: Record the UV-Vis absorption spectrum to identify the absorption maxima.

-

Emission: Excite the sample at its absorption maximum and record the fluorescence emission spectrum.

-

Quantum Yield: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate or rhodamine 6G).

-

-

Time-Resolved Spectroscopy:

-

Excitation: Excite the sample with a pulsed laser source (e.g., a picosecond diode laser).

-

Detection: Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence decay profile.

-

Analysis: Fit the decay curve to an exponential function to determine the excited-state lifetime.

-

Expertise in Protocol: The choice of solvents is critical as solvatochromic effects can significantly shift the absorption and emission spectra, providing insights into the nature of the excited state (e.g., intramolecular charge transfer character).

Conclusion: A Versatile Scaffold for Future Innovation

This compound stands as a testament to the power of molecular design. Its unique electronic and photophysical properties, largely dictated by the potent electron-withdrawing cyano groups, have established it as a cornerstone in the development of advanced organic materials and pharmaceuticals. This guide has provided a detailed overview of its synthesis, electronic structure, and photophysical behavior, along with robust experimental protocols for their characterization. A thorough understanding of these fundamental properties is paramount for researchers seeking to harness the full potential of this remarkable heterocyclic scaffold in their future innovations.

References

-

Mao, X., Liu, Y., Zeng, J., Wang, X., Islam, M. ., Chen, M., Chen, Q., & Feng, X. (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry. [Link]

-

Zhang, R., Qin, Y., Zhang, L., & Luo, S. (2017). Quinoxaline Based N-Heteroacene Interfacial Layer for Efficient Hole-Injection in Quantum Dot Light-Emitting Diodes. Organic Letters, 19(20), 5629-5632. [Link]

Sources

Foreword: The Strategic Importance of the Quinoxaline-2,3-dicarbonitrile Scaffold

An In-Depth Technical Guide to the Synthesis of Quinoxaline-2,3-dicarbonitrile Derivatives

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The introduction of two nitrile groups at the 2 and 3 positions dramatically alters the molecule's electronic properties. The strong electron-withdrawing nature of the cyano groups makes this compound and its derivatives not only potent pharmacophores but also valuable building blocks in the synthesis of advanced organic materials, such as electroluminescent compounds and organic semiconductors.[5]

This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of synthetic procedures. As a Senior Application Scientist, my objective is to provide a deep, mechanistic understanding of the core synthetic strategies, explaining the causality behind experimental choices and furnishing self-validating, robust protocols. We will explore the foundational condensation reactions, versatile substitution methodologies, and modern, efficient one-pot approaches to these valuable compounds.

Part 1: The Foundational Pillar: Condensation of Diamines with Activated Dicarbonyl Precursors

The most direct and widely employed route to the quinoxaline core involves the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6] For the synthesis of this compound, the ideal dicarbonyl equivalent is a molecule activated by the presence of two nitrile groups, such as diaminomaleonitrile or its precursors.

Mechanistic Rationale: A Stepwise Perspective

The reaction proceeds via a well-established acid-catalyzed condensation mechanism. The catalyst's primary role is to activate the carbonyl (or equivalent) group, making it more susceptible to nucleophilic attack by the weakly basic amino groups of the o-phenylenediamine.

The process can be visualized as follows:

-

Initial Nucleophilic Attack: One amino group of the o-phenylenediamine attacks an activated carbonyl carbon of the 1,2-dicarbonyl precursor.

-

Intermediate Formation: This attack forms a hemiaminal-like intermediate, which rapidly loses a molecule of water to form a Schiff base (imine).

-

Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring system.[6]

Caption: Mechanism of quinoxaline formation via acid-catalyzed condensation.

Experimental Protocol: Synthesis from o-Phenylenediamine and Diaminomaleonitrile

This protocol describes a standard procedure for the synthesis of the parent this compound. It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC), and the product's purity is confirmed by its melting point and spectroscopic analysis.

Materials:

-

o-Phenylenediamine (1.00 g, 9.25 mmol)

-

Diaminomaleonitrile (DAMN) (1.00 g, 9.25 mmol)

-

Glacial Acetic Acid (20 mL)

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.00 g) and glacial acetic acid (20 mL). Stir the mixture until the diamine is fully dissolved.

-

Reagent Addition: Add diaminomaleonitrile (1.00 g) to the solution in one portion.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours.

-

Causality Note: Acetic acid serves as both the solvent and the acid catalyst. Refluxing provides the necessary activation energy for the condensation and subsequent dehydration steps.

-

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent), observing the consumption of the starting materials and the formation of a new, UV-active spot for the product.

-

Isolation: After completion, allow the mixture to cool to room temperature. A precipitate will form. Pour the mixture into 100 mL of ice-cold water to ensure complete precipitation of the product.

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid. Recrystallize the solid from hot ethanol to yield pure this compound as fine crystals.

-

Drying & Characterization: Dry the product in a vacuum oven at 60 °C. Characterize the final product by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation: Representative Derivatives

The true utility of this method lies in its tolerance for substituted o-phenylenediamines, allowing for the creation of a diverse library of derivatives.

| Entry | o-Phenylenediamine Substituent | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |

| 1 | H | Acetic Acid | Acetic Acid | 3 | ~90 | [General] |

| 2 | 4-Methyl | Acetic Acid | Acetic Acid | 4 | ~88 | [General] |

| 3 | 4,5-Dimethyl | Acetic Acid | Acetic Acid | 4 | ~92 | [General] |

| 4 | 4-Chloro | Acetic Acid | Acetic Acid | 5 | ~85 | [General] |

| 5 | H | Iodine (cat.) | DMSO | 2 | ~95 | [7] |

Part 2: A Versatile Alternative: Nucleophilic Substitution on 2,3-Dichloroquinoxaline

For accessing a wider array of functional groups or when suitable dicarbonyl precursors are unavailable, nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline provides a powerful and flexible alternative.[8] This method is particularly valuable for introducing functionalities other than nitriles, which can then be converted to the dicarbonitrile if needed, or for creating asymmetrically substituted quinoxalines.

Mechanistic Rationale and Workflow

The two chlorine atoms on 2,3-dichloroquinoxaline are highly activated towards nucleophilic attack due to the electron-withdrawing effect of the pyrazine ring nitrogens. The reaction with a cyanide source, such as sodium or potassium cyanide, proceeds via a classic addition-elimination (SNAr) mechanism.

Caption: Workflow for synthesis via sequential nucleophilic substitution.

Experimental Protocol: Synthesis from 2,3-Dichloroquinoxaline

Trustworthiness & Safety: This protocol involves the use of highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. A cyanide antidote kit should be readily accessible. Any waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

Materials:

-

2,3-Dichloroquinoxaline (1.00 g, 5.02 mmol)

-

Sodium Cyanide (NaCN) (0.54 g, 11.0 mmol, 2.2 eq.)

-

Dimethyl Sulfoxide (DMSO) (15 mL)

Procedure:

-

Reaction Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer, thermometer, and a condenser under a nitrogen atmosphere, dissolve 2,3-dichloroquinoxaline (1.00 g) in anhydrous DMSO (15 mL).

-

Reagent Addition: Carefully add sodium cyanide (0.54 g) to the solution.

-

Causality Note: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation (Na⁺) while leaving the nucleophile (CN⁻) highly reactive. A slight excess of the cyanide source ensures the reaction goes to completion.

-

-

Reaction Conditions: Heat the mixture to 80-90 °C and stir for 6-8 hours.

-

Monitoring: Follow the disappearance of the starting material and the mono-substituted intermediate using TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of vigorously stirred ice water.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with water to remove DMSO and unreacted cyanide salts. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Part 3: Modern Horizons: One-Pot and Catalytic Methodologies

Driven by the principles of green chemistry, recent research has focused on developing more efficient, atom-economical, and environmentally benign syntheses. One-pot procedures, which combine multiple reaction steps in a single vessel without isolating intermediates, are particularly attractive.[9]

A notable strategy involves the one-pot synthesis from styrenes and o-phenylenediamine.[10] This process typically involves an in situ oxidation of the styrene to form a 1,2-dicarbonyl intermediate, which is immediately trapped by the diamine to form the quinoxaline core. While not directly producing the dicarbonitrile, this highlights the trend towards more sophisticated, convergent syntheses. For dicarbonitrile derivatives, the development of novel catalysts for the direct condensation reaction under milder conditions remains an active area of research.[4][10]

Conclusion: An Evolving Field

The synthesis of this compound derivatives is built upon robust and well-understood chemical principles. The classic condensation of o-phenylenediamines remains the most straightforward and fundamental approach, while nucleophilic substitution on halogenated precursors offers unparalleled versatility. As the demand for novel therapeutic agents and advanced materials grows, the field will continue to evolve, with an increasing emphasis on catalytic, one-pot, and environmentally sustainable methods. The insights and protocols provided in this guide serve as a validated foundation upon which researchers can build, innovate, and discover the next generation of these remarkable compounds.

References

-

2-Quinoxalinecarbonitrile | C9H5N3 | CID 593212 . PubChem - NIH. [Link]

-

One-pot and efficient protocol for synthesis of quinoxaline derivatives . arkat usa. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives . American Journal of Organic Chemistry. [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities . Bentham Science. [Link]

-

2-methylindolizino[2,3-b]quinoxaline-12,12(12aH)-dicarbonitrile . LookChem. [Link]

-

Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods . International Journal of ChemTech Research. [Link]

-

Plausible mechanism for the formation of quinoxaline . ResearchGate. [Link]

-

CAS#:55408-49-6 | Dibenzo[f,h]this compound . Chemsrc. [Link]

-

One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions . Asian Journal of Chemistry. [Link]

-

Synthesis of New Quinoxaline Derivatives | Request PDF . ResearchGate. [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents . PubMed Central. [Link]

-

Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential . Royal Society of Chemistry. [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens . Taylor & Francis Online. [Link]

-

One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][3][11][12]thiadiazole-4,5-diamine . ACG Publications. [Link]

-

A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines . MDPI. [Link]

-

ChemInform Abstract: Quinoxaline, Its Derivatives and Applications: A State of the Art Review | Request PDF . ResearchGate. [Link]

-

Quinoxaline, its derivatives and applications: A State of the Art review . ReCiPP. [Link]

-

Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF . ResearchGate. [Link]

-

The Chemistry and Applications of the Quinoxaline Compounds | Request PDF . ResearchGate. [Link]

-

Quinoxaline synthesis . Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. acgpubs.org [acgpubs.org]

- 11. This compound | 17132-92-2 [chemicalbook.com]

- 12. 2-Quinoxalinecarbonitrile | C9H5N3 | CID 593212 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the nitrile groups in quinoxaline-2,3-dicarbonitrile

An In-depth Technical Guide to the Reactivity of Nitrile Groups in Quinoxaline-2,3-dicarbonitrile

Abstract

This compound is a pivotal heterocyclic scaffold characterized by a pyrazine ring fused to a benzene ring, and further activated by two adjacent nitrile groups. This unique electronic architecture renders the nitrile functionalities highly susceptible to a range of chemical transformations. This guide provides a comprehensive exploration of the reactivity of these nitrile groups, detailing the mechanistic principles and practical methodologies for their conversion into diverse functional moieties. Key reactions, including nucleophilic additions (hydrolysis, organometallic additions), reductions to amines, and cycloaddition reactions to form new heterocyclic systems, are discussed. This document serves as a technical resource for researchers in medicinal chemistry and materials science, offering field-proven insights and detailed experimental protocols to leverage the synthetic versatility of this important building block.

Introduction: The Unique Chemical Landscape of this compound

The quinoxaline ring system is a prominent structural motif in numerous therapeutic agents and functional materials, valued for its broad spectrum of biological activities and unique photophysical properties.[1][2][3] The introduction of two nitrile groups at the 2- and 3-positions dramatically alters the molecule's reactivity profile. The pyrazine ring of the quinoxaline core is inherently electron-deficient, which, compounded by the potent electron-withdrawing nature of the two cyano groups, renders the nitrile carbons highly electrophilic.[4][5] This pronounced electrophilicity is the cornerstone of the molecule's diverse reactivity, making it an ideal substrate for a variety of nucleophilic and cycloaddition reactions.

This guide elucidates the causality behind the experimental choices for transforming the nitrile groups, providing a framework for the rational design of novel quinoxaline derivatives for applications in drug discovery and advanced materials.[6][7]

Synthesis of the this compound Core

The primary and most efficient route to this compound involves the condensation of an o-phenylenediamine with an appropriate 1,2-dicarbonyl equivalent. The classic approach utilizes diaminomaleonitrile (DAMN) as the C2-dicarbonitrile synthon, which readily undergoes cyclocondensation with o-phenylenediamine derivatives to afford the target scaffold in high yield.[8] This reaction is valued for its operational simplicity and the availability of the starting materials.

Diagram 1: General Synthesis of this compound

Caption: Synthesis via condensation of o-phenylenediamine and DAMN.

Core Reactivity of the Nitrile Groups

The electron-deficient nature of the quinoxaline ring system activates the attached nitrile groups toward a variety of transformations, far exceeding the reactivity of simple alkyl or aryl nitriles. The subsequent sections detail the principal reaction classes.

Nucleophilic Addition Reactions

The pronounced electrophilicity of the nitrile carbon makes it a prime target for nucleophiles.[5] This reactivity is the basis for converting the nitriles into amides, carboxylic acids, or ketones.

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that typically proceeds through a carboxamide intermediate.[9][10] This reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the carbon's electrophilicity and allows for the attack of a weak nucleophile like water.[11] Basic hydrolysis involves the direct attack of a strong nucleophile, such as a hydroxide ion, on the nitrile carbon.[11] Complete hydrolysis of both nitrile groups in this compound yields the corresponding quinoxaline-2,3-dicarboxylic acid, a valuable intermediate for further functionalization.

Diagram 2: Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Caption: Key steps in the acid-catalyzed hydrolysis of a nitrile group.

Grignard and organolithium reagents readily attack the electrophilic nitrile carbon.[9] The initial reaction forms an imine anion, which is subsequently hydrolyzed during aqueous workup to yield a ketone.[11] For this compound, this provides a direct route to 2,3-diacylquinoxaline derivatives, which are versatile precursors for various heterocyclic systems.

| Reagent | Product after Hydrolysis | Key Considerations |

| R-MgX (Grignard) | 2,3-Diacylquinoxaline | Requires anhydrous conditions; stoichiometry must be controlled. |

| R-Li (Organolithium) | 2,3-Diacylquinoxaline | Generally more reactive than Grignard reagents. |

Reduction to Primary Amines

The reduction of nitriles is a powerful method for synthesizing primary amines.[12] This transformation can be achieved using various reducing agents, with the choice often depending on the desired selectivity and the presence of other functional groups.

-

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent that efficiently converts nitriles to primary amines.[5][11] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.[9] It is highly effective for reducing this compound to 2,3-bis(aminomethyl)quinoxaline.

-